Tyrphostin AG30

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AG30 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer α-Helix-Struktur mit einer Anzahl hydrophober und kationischer Aminosäuren beinhalten. Die Synthese beinhaltet den Austausch mehrerer Aminosäuren, um seine Eigenschaften zu verbessern. Beispielsweise erhöht der Austausch kationischer Aminosäuren sowohl die angiogene als auch die antimikrobielle Eigenschaft des Peptids .

Industrielle Produktionsverfahren

Die großtechnische Produktion von AG30 erfolgt nach dem konventionellen Lösungsmittelverfahren, das den Richtlinien der Guten Herstellungspraxis entspricht. Dieses Verfahren gewährleistet die Stabilität und Reinheit der Verbindung, wodurch sie sich für klinische Anwendungen eignet .

Analyse Chemischer Reaktionen

Key Reaction Types and Mechanisms

Tyrphostin AG30 undergoes several characteristic reactions, mediated by its functional groups:

Experimental Evidence for Covalent Modification

AG30’s cyanoacrylate moiety enables covalent interactions with cysteine residues in target proteins:

-

5-Lipoxygenase Inhibition : AG30 inhibits 5-LO (IC₅₀ ~2–5 µM in PMNL homogenates) by covalently modifying cysteine residues near the substrate-binding pocket. Mass spectrometry confirmed adduct formation with Cys-159 and Cys-300 in recombinant 5-LO .

-

Reversibility : Inhibition is partially reversible in the presence of 1 mM glutathione (GSH), suggesting competition between GSH and AG30 for cysteine binding .

Structural Determinants of Reactivity

Comparative studies with tyrphostin analogs highlight AG30’s unique reactivity profile:

| Compound | Substituents | Reactivity with 5-LO | Covalent Binding |

|---|---|---|---|

| AG30 | 3,4-Dihydroxyphenyl | Moderate (IC₅₀ ~5 µM) | Yes (Cys-159/300) |

| AG556 | 4-Nitrobenzylidene | High (IC₅₀ ~0.5 µM) | Yes (Cys-416/418) |

| AG490 | Benzothiophene | Inactive | No |

The absence of electron-withdrawing groups (e.g., nitro or methoxy) on AG30’s phenyl ring reduces its electrophilicity compared to AG556, explaining its lower potency .

Reaction Conditions and Parameters

Key experimental parameters influencing AG30’s reactivity:

-

pH : Optimal activity occurs at neutral pH (7.0–7.4), preserving catechol ionization and nucleophilic susceptibility.

-

Temperature : Reactions are typically conducted at 37°C to mimic physiological conditions .

-

Cofactors : ATP (1 mM) enhances 5-LO binding affinity by stabilizing the enzyme’s active conformation .

Functional Consequences of Reactivity

-

EGFR Inhibition : AG30 selectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase (IC₅₀ ~10 µM), blocking STAT5 activation and cancer cell self-renewal .

-

Antimicrobial Activity : Oxidative byproducts of AG30 disrupt bacterial membranes, synergizing with its covalent protein modifications .

Synthetic Considerations

While AG30’s synthesis is not detailed in accessible literature, its structure suggests a Knoevenagel condensation between cyanoacetic acid and 3,4-dihydroxybenzaldehyde, followed by purification via column chromatography .

AG30’s chemical reactivity underpins its dual role as a covalent enzyme inhibitor and redox modulator. Its α,β-unsaturated carbonyl and catechol groups drive interactions critical for therapeutic applications in oncology and immunology. Further studies exploring its regioselective modifications could enhance target specificity and reduce off-target effects.

Wissenschaftliche Forschungsanwendungen

AG30 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Tyrosinkinasen zu untersuchen.

Biologie: Wird untersucht, welche Rolle es bei der Hemmung der Selbsterneuerung von Krebszellen spielt.

Medizin: Wird als potenzieller Therapeutikum zur Behandlung von Krebs und bakteriellen Infektionen untersucht.

Industrie: Wird bei der Entwicklung von Wundheilungsmitteln aufgrund seiner angiogenen und antimikrobiellen Eigenschaften verwendet

Wirkmechanismus

AG30 übt seine Wirkung aus, indem es die epidermale Wachstumsfaktor-Rezeptor-Tyrosinkinase hemmt. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, wie z. B. des STAT5-Signalwegs, der für die Selbsterneuerung von Krebszellen entscheidend ist. Zusätzlich aktiviert AG30 menschliche Mastzellen über den Mas-verwandten G-Protein-gekoppelten Rezeptor X2, was zu einer Degranulation und Immunreaktionen führt .

Wirkmechanismus

AG30 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways, such as the STAT5 pathway, which is crucial for the self-renewal of cancer cells. Additionally, AG30 activates human mast cells via the Mas-related G protein-coupled receptor X2, leading to degranulation and immune responses .

Vergleich Mit ähnlichen Verbindungen

AG30 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. LL-37 und PR39, die ebenfalls angiogene und antimikrobielle Eigenschaften aufweisen. AG30 ist einzigartig aufgrund seiner selektiven Hemmung der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase und seiner Fähigkeit, die Aktivierung von STAT5 zu hemmen . Weitere ähnliche Verbindungen sind:

LL-37: Bekannt für seine antimikrobiellen und angiogenen Eigenschaften.

AG30 sticht aufgrund seiner Doppelfunktion bei der Hemmung der Selbsterneuerung von Krebszellen und der Förderung der Wundheilung heraus, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in therapeutischen Anwendungen macht.

Eigenschaften

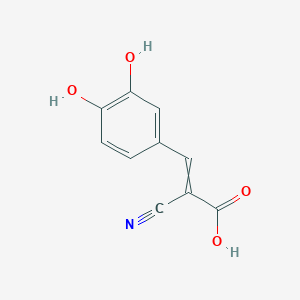

Molekularformel |

C10H7NO4 |

|---|---|

Molekulargewicht |

205.17 g/mol |

IUPAC-Name |

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15) |

InChI-Schlüssel |

CJMWBHLWSMKFSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.